molecular formula C18H11ClF4N4O2S2 B2928965 N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide CAS No. 392299-12-6

N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide

Cat. No.: B2928965
CAS No.: 392299-12-6
M. Wt: 490.88
InChI Key: CLRRFFODQARSQO-UHFFFAOYSA-N
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Description

This compound is a 1,3,4-thiadiazole derivative featuring a 2-chloro-5-(trifluoromethyl)phenyl group linked via an amide bond to a thioacetamide side chain, which is further connected to a 3-fluorobenzamide moiety. Its molecular structure integrates electron-withdrawing groups (chloro, trifluoromethyl, fluoro) and a sulfur-rich heterocyclic core, which are common in bioactive molecules targeting enzymes or receptors involved in metabolic pathways. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thiadiazole ring contributes to π-π stacking interactions and hydrogen bonding .

Properties

IUPAC Name

N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClF4N4O2S2/c19-12-5-4-10(18(21,22)23)7-13(12)24-14(28)8-30-17-27-26-16(31-17)25-15(29)9-2-1-3-11(20)6-9/h1-7H,8H2,(H,24,28)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLRRFFODQARSQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClF4N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazides with carbon disulfide under basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide.

    Coupling Reactions: The final coupling of the thiadiazole derivative with 2-chloro-5-(trifluoromethyl)aniline and 3-fluorobenzoyl chloride is carried out under conditions that facilitate amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives, substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, the compound may exhibit interesting interactions with biological macromolecules due to its functional groups. It can be used in the design of enzyme inhibitors or as a probe in biochemical assays.

Medicine

In medicine, the compound’s potential pharmacological properties are of interest. It could serve as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

Industry

Industrially, the compound might be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism by which N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide exerts its effects depends on its interaction with molecular targets. The trifluoromethyl and fluorobenzamide groups can enhance binding affinity to specific proteins or enzymes, potentially inhibiting their activity. The thiadiazole ring may interact with metal ions or participate in redox reactions, influencing cellular pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Thiadiazole Cores

Compound A : N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-[(5-{[(4-methoxyphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide ()

  • Key Differences : The thiadiazole ring in Compound A bears a 4-methoxybenzylsulfanyl group instead of the oxoethylthio-3-fluorobenzamide substituent in the target compound.
  • Impact : The methoxy group in Compound A introduces electron-donating effects, reducing electrophilicity at the sulfur atom compared to the electron-withdrawing oxoethyl group in the target compound. This may decrease reactivity in enzyme-binding interactions .

Compound B: N-{2,2,2-Trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide ()

  • Key Differences : Compound B has a trichloroethyl group fused to a triazine-thiadiazole system, unlike the simpler benzamide-thiadiazole architecture of the target compound.

Analogues with Oxadiazole or Thiazole Cores

Compound C : N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide ()

  • Key Differences : Replaces the thiadiazole core with a thiazole ring and lacks the trifluoromethylphenyl group.
  • Impact : The thiazole ring has fewer nitrogen atoms, reducing hydrogen-bonding capacity. The absence of the trifluoromethyl group may lower metabolic stability but improve aqueous solubility .

Compound D: N-((5-((2-((2-Chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide ()

  • Key Differences : Substitutes thiadiazole with oxadiazole and includes a 2-chlorobenzyl group.
  • However, the benzyl group may increase hydrophobicity, affecting bioavailability .

Comparative Data Table

Property Target Compound Compound A () Compound C ()
Core Structure 1,3,4-Thiadiazole 1,3,4-Thiadiazole 1,3-Thiazole
Key Substituents 3-Fluorobenzamide, CF₃, Cl 4-Methoxybenzylsulfanyl, Cl, CF₃ 2,4-Difluorobenzamide, Cl
Molecular Weight ~500 g/mol (estimated) ~470 g/mol 284.7 g/mol
Electron Effects Strong electron-withdrawing Mixed (donor + acceptor) Moderate electron-withdrawing
Metabolic Stability High (CF₃ enhances stability) Moderate Low (no CF₃)
Bioactivity Relevance Enzyme inhibition (PFOR-like) Unknown PFOR inhibition confirmed

Research Findings and Implications

  • Thiadiazole vs.
  • Role of Fluorine: The 3-fluorobenzamide group in the target compound enhances dipole interactions compared to non-fluorinated analogues, improving target selectivity .
  • Synthetic Challenges : The target compound’s synthesis likely requires precise control of thioether and amide bond formation, similar to methods in (POCl₃-mediated cyclization) .

Biological Activity

N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide is a complex organic compound with diverse biological activities. Its structure features several pharmacophores that contribute to its potential therapeutic effects, particularly in oncology and anti-inflammatory applications. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H11ClF4N4O2S, with a molecular weight of 490.9 g/mol. The IUPAC name is as follows:

N 5 2 2 chloro 5 trifluoromethyl anilino 2 oxoethyl sulfanyl 1 3 4 thiadiazol 2 yl 4 fluorobenzamide\text{N 5 2 2 chloro 5 trifluoromethyl anilino 2 oxoethyl sulfanyl 1 3 4 thiadiazol 2 yl 4 fluorobenzamide}
PropertyValue
Molecular FormulaC18H11ClF4N4O2S
Molecular Weight490.9 g/mol
IUPAC NameSee above
Synonyms392299-13-7

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Mechanism of Action : The compound is believed to inhibit key signaling pathways involved in cell proliferation and survival, particularly those associated with tumor growth.
  • Case Study : A study evaluated the compound's effects on lung and breast cancer cells, demonstrating a dose-dependent reduction in cell viability. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase .

Anti-inflammatory Properties

In addition to its anticancer potential, this compound has shown promise as an anti-inflammatory agent:

  • Mechanism : It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Case Study : In vitro experiments revealed that the compound significantly reduced inflammatory markers in human promyelocytic leukemia cells (HL-60), suggesting its potential for treating inflammatory diseases .

Synthesis

The synthesis of this compound involves multiple steps:

  • Initial Reaction : The reaction of 2-chloro-5-(trifluoromethyl)aniline with appropriate thioketones leads to the formation of key intermediates.
  • Final Coupling : Subsequent coupling reactions yield the final product through amide bond formation.

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